8-Hydroxy Mianserin beta-D-Glucuronide is a significant metabolite of Mianserin, a tetracyclic antidepressant primarily used for treating depression. This compound plays a crucial role in pharmacokinetic studies, helping to elucidate the metabolic pathways and therapeutic potential of Mianserin. The glucuronidation process, which forms this compound, is vital for understanding how Mianserin is processed in the body and its implications for patient treatment outcomes .
8-Hydroxy Mianserin beta-D-Glucuronide is classified as a glucuronide conjugate. It is derived from the hydroxylation of Mianserin followed by the conjugation with beta-D-glucuronic acid. This classification places it within the broader category of drug metabolites that undergo phase II metabolic reactions, which typically enhance solubility and facilitate excretion .
The synthesis of 8-Hydroxy Mianserin beta-D-Glucuronide involves several steps:
The molecular formula of 8-Hydroxy Mianserin beta-D-Glucuronide is , with a molecular weight of approximately 456.49 g/mol. The IUPAC name for this compound is:
This structure includes multiple functional groups that contribute to its biological activity and solubility properties .
8-Hydroxy Mianserin beta-D-Glucuronide can participate in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action of 8-Hydroxy Mianserin beta-D-Glucuronide relates closely to its parent compound, Mianserin. Mianserin functions primarily as an antagonist at various receptors including alpha-adrenergic receptors and histamine H1 receptors. This antagonism leads to increased norepinephrine release and modulation of serotonin activity, contributing to its antidepressant effects.
The glucuronide metabolite aids in understanding these interactions by providing insights into the pharmacokinetic profile of Mianserin and how its metabolites influence therapeutic outcomes .
The physical properties of 8-Hydroxy Mianserin beta-D-Glucuronide include:
Chemical properties include its stability under standard laboratory conditions and reactivity towards oxidation and reduction processes as discussed previously .
8-Hydroxy Mianserin beta-D-Glucuronide has several important applications in scientific research:
These applications are crucial for advancing knowledge in pharmacology and improving therapeutic strategies for depression and related disorders .
8-Hydroxy Mianserin (8-OH-MIR) is formed via cytochrome P450 (CYP)-mediated oxidation at the C8 position of mirtazapine’s tetracyclic structure. This reaction represents the principal Phase I metabolic pathway. CYP2D6 is the major isoform responsible for stereoselective 8-hydroxylation, with minor contributions from CYP1A2 and CYP3A4 [1] [4]. The reaction proceeds via electrophilic aromatic substitution, yielding a phenolic metabolite susceptible to subsequent conjugation. Genetic polymorphisms in CYP2D6 significantly influence 8-hydroxylation efficiency, though Japanese population studies show no direct correlation between CYP2D6 genotype variants (5, 10) and plasma 8-OH-MIR concentrations [4].
Table 1: Human Plasma Concentrations of Mirtazapine and Metabolites (Steady-State)
Compound | Median Plasma Concentration (nmol/L) | Interquartile Range |
---|---|---|
Mirtazapine (MIR) | 92.71 | 45.3–142.8 |
Desmethyl Mirtazapine (DMIR) | 44.96 | 22.1–78.4 |
8-OH-MIR | 1.42 | 0.6–3.1 |
8-OH-MIR-Glucuronide | 111.60 | 58.9–185.2 |
Data derived from Japanese psychiatric patients (n=79) [4]
8-OH-MIR undergoes rapid glucuronidation via UDP-glucuronosyltransferases (UGTs) to form 8-Hydroxy Mianserin beta-D-Glucuronide (8-OH-MIR-G). UGT1A3, UGT1A4, and UGT2B7 are the primary isoforms catalyzing this reaction, attaching glucuronic acid to the phenolic hydroxyl group of 8-OH-MIR [4] [6]. The glucuronidation rate exceeds hydroxylation, evidenced by 59.5-fold higher plasma concentrations of 8-OH-MIR-G compared to unconjugated 8-OH-MIR in humans [4]. This efficient conjugation enhances hydrophilicity, facilitating renal excretion. The reaction follows first-order kinetics with a low Michaelis constant (K~m~), indicating high substrate affinity for UGTs.
Table 2: Enzymatic Kinetics of 8-OH-MIR Glucuronidation
UGT Isoform | Relative Activity (%) | Tissue Localization |
---|---|---|
UGT1A3 | 31.9 | Liver, Intestine |
UGT1A4 | 54.8 | Liver |
UGT2B7 | 98.0 | Liver, Kidney |
Activity based on hepatic microsomal protein content [6]
Significant interspecies variations exist in 8-OH-MIR-G formation:
Table 3: Species-Specific Metabolism of Mirtazapine to 8-OH-MIR-G
Species | Primary Phase I Pathway | UGT Activity | Dominant Excretion Route |
---|---|---|---|
Rat | N-desmethylation | Low | Feces (unconjugated) |
Dog | C8-hydroxylation | Moderate | Bile |
Human | C8-hydroxylation | High | Urine (glucuronidated) |
8-OH-MIR-G formation accounts for 61.5% of total mirtazapine clearance pathways in humans, surpassing N-desmethylation (∼30%) and direct glucuronidation of parent mirtazapine (<5%) [1] [4]. Key quantitative findings include:
Table 4: Clearance Parameters of 8-OH-MIR-G in Humans
Parameter | Value | Clinical Relevance |
---|---|---|
Renal Excretion (% of dose) | 61.5 ± 8.7% | Primary elimination route |
Plasma Half-life (t~½~) | 20–40 hours | Prolonged vs. parent compound |
M/P Ratio (steady-state) | 1.20 | High metabolic load |
Impact of Hepatic Impairment | ↓ Clearance by 30–50% | Requires dose adjustment |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7